N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide
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Overview
Description
Reagents: Cinnamic acid, coupling agent (e.g., EDC, DCC)
Reaction: Formation of amide bond to attach cinnamamide group
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide typically involves multi-step organic reactions One common approach starts with the preparation of the pyridazine core, which is then functionalized with a pyridine group
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Step 1: Synthesis of Pyridazine Core
Reagents: Hydrazine hydrate, 1,4-diketone
Conditions: Reflux in ethanol
Reaction: Formation of pyridazine ring through cyclization
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Step 2: Functionalization with Pyridine
Reagents: Pyridine-4-amine, coupling agent (e.g., EDC, DCC)
Conditions: Room temperature, inert atmosphere
Reaction: Coupling reaction to attach pyridine to the pyridazine core
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated derivatives
Scientific Research Applications
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: Known for their biological activities, including anticancer and antimicrobial properties.
Pyridazinone derivatives: Exhibiting a wide range of pharmacological activities, such as anti-inflammatory and antihypertensive effects.
Uniqueness
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide is unique due to its combination of a pyridazine ring with a cinnamamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(E)-3-phenyl-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c27-20(9-6-16-4-2-1-3-5-16)23-15-14-22-18-7-8-19(26-25-18)24-17-10-12-21-13-11-17/h1-13H,14-15H2,(H,22,25)(H,23,27)(H,21,24,26)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFLLKMHHIPCOT-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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